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Detailed Pharmacological and Clinical Data

For research and development decisions, a deeper understanding of the quantitative data from recent direct-

comparison studies is essential.

Table 1: Direct Clinical Comparison of Acute Effects (Healthy Subjects) [1] This table summarizes

findings from a double-blind, placebo-controlled, crossover study directly comparing LSD and psilocybin.

Parameter 100 pug LSD 200 pg LSD 15 mg Psilocybin 30 mg Psilocybin
Overall Comparable to Comparable to 30 Clearly weaker Comparable to
Subjective Effect 30 mg psilocybin  mg psilocybin, but than both LSD both 100 pg and
Intensity higher ratings on doses and 30 mg 200 pg LSD
ego-dissolution psilocybin
and anxiety
Mean Effect ~8.2 hours ~11.6 hours Information ~4.9 hours
Duration missing
Cardiovascular Increased heart Increased heart Increased blood Increased blood
Effects rate more than rate more than pressure more pressure more
psilocybin psilocybin than LSD than LSD
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Parameter 100 pg LSD 200 pg LSD 15 mg Psilocybin 30 mg Psilocybin

Endocrine Increased Increased plasma Increased plasma  Increased plasma

Effects plasma cortisol, cortisol, prolactin, cortisol, prolactin,  cortisol, prolactin,
prolactin, oxytocin, and and oxytocin; no and oxytocin; no
oxytocin, and BDNF significant change  significant change
BDNF in BDNF in BDNF

Table 2: Inclusion in Broader Psychedelic Comparison (Healthy Subjects) [2] This data comes from a

similar study that also included mescaline, providing a wider context. Doses were selected to be subjectively

equivalent.

Parameter 100 ug LSD 20 mg Psilocybin 500 mg Mescaline

Overall Comparable to 20 mg Comparable to 100 pg Comparable to 100 pg

Subjective Effect psilocybin and 500 mg LSD and 500 mg LSD and 20 mg psilocybin

Intensity mescaline mescaline

Mean Effect 8.2 hours 4.9 hours 11.1 hours

Duration

Tolerability Good, with fewer Good, with fewer Good, but induced slightly
subacute adverse subacute adverse more subacute adverse
effects than mescaline effects than mescaline effects (12-24h)

Experimental Protocols from Key Studies

The high-quality data presented above rely on rigorous clinical methodologies. Here are the detailed

protocols from the cited direct-comparison studies.

1. Direct LSD vs. Psilocybin Study Protocol [1]

¢ Design: Double-blind, placebo-controlled, randomized crossover.
e Participants: 28 healthy adults (14 women, 14 men).
e Sessions: Each participant attended five separate 25-hour sessions.

© 2026 Smolecule. All rights reserved. 2/6 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10517157/
https://www.nature.com/articles/s41386-022-01297-2?error=cookies_not_supported&code=59529946-3bcb-44fb-8599-ad90b0923637
https://www.smolecule.com/products/s534179?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

¢ Interventions: Placebo, LSD (100 pg and 200 pg), and psilocybin (15 mg and 30 mg). A double-
dummy method was used (both substances and placebos were administered in each session).
e Washout Period: At least 10 days between sessions to prevent carryover effects.
e Outcome Measures:
o Subjective Effects: Repeatedly assessed using Visual Analog Scales (VAS), the Adjective
Mood Rating Scale (AMRS), and the 5 Dimensions of Altered States of Consciousness (5D-
ASC) questionnaire.
o Autonomic Effects: Blood pressure, heart rate, and body temperature monitored regularly.
o Pharmacokinetics: Plasma concentrations of LSD and psilocin measured over 24 hours.
o Endocrine Effects: Plasma levels of BDNF, prolactin, cortisol, and oxytocin measured at
multiple time points.

2. Extended Comparison Protocol (incl. Mescaline) [2]

¢ Design: Double-blind, placebo-controlled, randomized crossover.

e Participants: 32 healthy adults (16 women, 16 men).

¢ Interventions: Placebo, LSD (100 pg), psilocybin (20 mg), and mescaline (300 mg or 500 mg). The
mescaline dose was increased mid-study to achieve subjective effect intensity equivalent to the other
substances.

e Washout Period: Minimum of 10 days.

¢ Outcome Measures: Similar to the protocol above, focusing on subjective and autonomic effects,
pharmacokinetics, and biomarkers (oxytocin, BDNF).

Mechanisms of Action and Research Considerations

The following diagram illustrates the shared and distinct neurological pathways associated with LSD and

psilocybin, which underlie their therapeutic effects.
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Beyond the core pharmacology, several factors are critical for designing ethical and effective clinical trials:

e Set and Setting: The psychological state of the participant ("set") and the physical and interpersonal
environment ("setting") are crucial determinants of the experience and therapeutic outcome [3] [4]. All
modern trials include extensive psychological preparation and a supportive environment during
dosing sessions.

e Therapeutic Framework: Psychedelic administration is not a standalone drug treatment. It is
embedded within a broader therapeutic process that includes preparation sessions, supported
dosing sessions, and integration therapy afterward to help process the experience [5].

e Safety and Contraindications: Both substances are physiologically very safe and non-addictive [3]
[4]. Key risks are psychological, such as acute anxiety ("bad trip"). Absolute contraindications include
a personal or family history of psychosis, severe cardiovascular disease, and pregnancy [3].
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Conclusion and Research Outlook

In summary, the choice between LSD and psilocybin for therapeutic development may come down to
practical considerations. Psilocybin's shorter duration might make it more practical and cost-effective in a
clinical setting. However, LSD's longer effect period could allow for deeper therapeutic work, though it
demands more resources. Current evidence does not strongly favor one for efficacy over the other for most

conditions.

The field is rapidly evolving, with ongoing research exploring their use in anorexia nervosa [5],
Alzheimer's disease [6], and autism spectrum disorder [7]. Future work will likely focus on optimizing
dosing protocols, identifying biomarkers for patient stratification, and further elucidating the link between

acute subjective experiences and long-term therapeutic outcomes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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